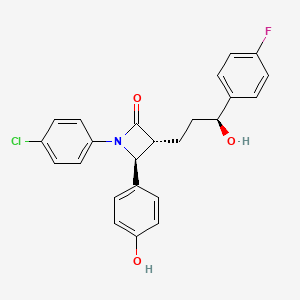

(3R,4s)-1-(4-chlorophenyl)-3-((s)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

描述

属性

IUPAC Name |

(3R,4S)-1-(4-chlorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClFNO3/c25-17-5-9-19(10-6-17)27-23(16-3-11-20(28)12-4-16)21(24(27)30)13-14-22(29)15-1-7-18(26)8-2-15/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYXJALWXKWNJK-XPWALMASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)Cl)CCC(C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)Cl)CC[C@@H](C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101111572 | |

| Record name | (3R,4S)-1-(4-Chlorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101111572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1700622-08-7 | |

| Record name | (3R,4S)-1-(4-Chlorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1700622-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4S)-1-(4-Chlorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101111572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Azetidinone Core Construction

- Starting from esters or oxazolidinones, the azetidinone ring is formed by cyclization reactions under strongly basic conditions.

- A strong base such as lithium diisopropylamide (LDA) is used at low temperatures (-78 °C) in tetrahydrofuran (THF) solvent to deprotonate and activate intermediates for ring closure.

- Optionally, hexamethylphosphoric triamide (HMPA) may be added as a cosolvent to enhance solubility and reaction efficiency.

- Imine intermediates are introduced at this stage to form the β-lactam ring with the desired stereochemistry.

Purification and Isolation

- Crude products are purified by silica gel chromatography, often using ethyl acetate and hexane mixtures as eluents (e.g., 4:1 or 2:1 EtOAc:hexane).

- Further purification can be achieved by high-performance liquid chromatography (HPLC), including chiral HPLC columns such as Chiracel OD to separate diastereomers.

- Washing steps with aqueous acids (e.g., 1N HCl) and bases (e.g., LiOH in methanol/water mixtures) are used to remove impurities and convert intermediates to desired acid or acid chloride forms.

Detailed Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Duration | Notes |

|---|---|---|---|---|

| 1 | LDA in THF, optional HMPA, imine addition | -78 °C to RT | Variable | Formation of azetidinone core |

| 2 | N-bromosuccinimide (NBS), benzoyl peroxide in CCl4 | 80 °C | 1 hour (portions) | Bromination step to functionalize side chain |

| 3 | Phenylmagnesium bromide in THF | 0 °C | 1 hour | Grignard addition to ketone intermediate |

| 4 | Treatment with TBAF | 0–100 °C (prefer 40) | 0.5–4 hours | Deprotection of silyl ethers |

| 5 | LiOH in 66% MeOH/water | 0–50 °C (prefer 22) | 1–4 hours | Hydrolysis to acid intermediate |

| 6 | Oxalyl chloride for acid chloride formation | RT | Variable | Activation for further coupling |

| 7 | Silica gel chromatography (EtOAc:hexane mixtures) | Ambient | Until pure | Purification of intermediates and final product |

| 8 | HPLC with chiral columns | Ambient | Variable | Diastereomer separation |

Research Findings and Optimization Notes

- Use of strong, non-nucleophilic bases like LDA at low temperature is critical for stereoselective ring closure and avoiding racemization.

- The addition of cosolvents such as HMPA improves solubility and reaction rates but requires careful handling due to toxicity.

- The Grignard reagent addition step must be controlled at low temperature to prevent side reactions and maintain stereochemical integrity.

- Protection/deprotection strategies for hydroxy groups using silyl ethers and fluoride ions (TBAF) are well-established and allow selective functional group manipulation.

- Purification by silica gel chromatography followed by chiral HPLC ensures separation of diastereomers, critical for obtaining the desired stereoisomer with biological activity.

- Hydrolysis and acid chloride formation steps enable further coupling reactions if needed for analog synthesis or impurity preparation.

化学反应分析

Types of Reactions

(3R,4s)-1-(4-chlorophenyl)-3-((s)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove oxygen-containing functional groups.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used to replace halogen atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction could yield alcohols or alkanes.

科学研究应用

Cholesterol-Lowering Agent

Ezetimibe is primarily known for its role in lowering cholesterol levels by inhibiting the absorption of cholesterol in the intestine. The compound serves as an impurity in the synthesis of Ezetimibe, which is used to treat hyperlipidemia and reduce cardiovascular risk.

Antiviral Properties

Recent studies have indicated that compounds related to Ezetimibe may exhibit antiviral properties. For instance, research has explored the structural modifications of azetidinones to enhance their efficacy against viral infections, suggesting a potential application of this compound in antiviral drug development .

Cancer Research

The structural characteristics of azetidinones have prompted investigations into their anticancer properties. Some derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The unique functional groups present in (3R,4s)-1-(4-chlorophenyl)-3-((s)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one may contribute to these effects, warranting further exploration in cancer therapy .

Case Study 1: Ezetimibe Impurity Analysis

A study conducted on the characterization of Ezetimibe impurities, including this compound, utilized advanced chromatographic techniques to assess purity levels and identify potential biological activities associated with these impurities . The findings suggested that impurities could impact the pharmacological profile of the primary drug.

Case Study 2: Antiviral Activity Assessment

In another research effort, derivatives of azetidinones were evaluated for their antiviral activity against various viral strains. The study highlighted how modifications to the core structure could enhance antiviral efficacy, indicating that this compound might serve as a lead compound for further development in antiviral therapies .

作用机制

The mechanism of action of (3R,4s)-1-(4-chlorophenyl)-3-((s)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to different proteins and enzymes, modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects.

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a class of azetidin-2-one derivatives with modifications at positions 1, 3, and 4. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Key Analogs

Key Findings from Comparative Analysis

Impact of Halogen Substitution (Cl vs. F):

- The 4-chlorophenyl group in the target compound increases molecular weight (vs. F-substituted analogs) and lipophilicity (Cl logP ≈ 2.7 vs. F ≈ 1.5) . This may enhance membrane permeability but could reduce solubility, necessitating formulation adjustments.

- Fluorine in ezetimibe improves metabolic stability due to its electronegativity and resistance to oxidative metabolism .

Stereochemical Sensitivity:

- The (3R,4S) configuration is critical for binding to the NPC1L1 receptor , a key target in cholesterol absorption. For example, the (3R,4R) isomer shows diminished activity due to misalignment with the receptor’s active site .

Role of Hydroxyl Groups:

- The 3-hydroxypropyl and 4-hydroxyphenyl groups in ezetimibe and its analogs are essential for hydrogen bonding with NPC1L1. Analogs lacking these groups (e.g., oxopropyl derivatives) show negligible activity .

Metabolic and Pharmacokinetic Profiles: Ezetimibe’s metabolites are primarily glucuronides, which exhibit prolonged intestinal retention and enhanced local activity .

生物活性

The compound (3R,4s)-1-(4-chlorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one, often referred to as a derivative of Ezetimibe, exhibits significant biological activity primarily related to its role as an antihyperlipidemic agent. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H21ClFNO3

- Molecular Weight : 425.88 g/mol

- CAS Number : 1700622-08-7

- Structure : The compound features a complex azetidinone structure that contributes to its biological function.

This compound functions primarily as an inhibitor of cholesterol absorption in the intestine. It acts by blocking the Niemann-Pick C1-like 1 (NPC1L1) protein, which is crucial for the uptake of cholesterol and phytosterols from the intestinal lumen into enterocytes. This mechanism results in reduced cholesterol levels in the bloodstream and liver.

Antihyperlipidemic Effects

Research has demonstrated that this compound significantly lowers total plasma cholesterol levels. In a study involving cholesterol-fed hamsters, it exhibited an effective dose (ED50) of 0.04 mg/kg/day for reducing liver cholesteryl esters, highlighting its potency in managing hyperlipidemia .

Antimicrobial Activity

While primarily noted for its lipid-lowering effects, related compounds in the azetidinone class have shown antimicrobial properties. For instance, derivatives have been evaluated against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating varying degrees of antibacterial activity .

Case Studies

- Cholesterol Absorption Inhibition :

- Structure-Activity Relationship (SAR) Analysis :

Comparative Analysis with Other Compounds

| Compound Name | Molecular Formula | Biological Activity | ED50 (mg/kg/day) |

|---|---|---|---|

| Ezetimibe | C24H21F2N3O3 | Cholesterol absorption inhibitor | 0.10 |

| (3R,4s) Compound | C24H21ClFNO3 | Cholesterol absorption inhibitor | 0.04 |

| SCH 58235 | C24H19F2N2O3 | Cholesterol absorption inhibitor | 0.05 |

常见问题

Q. Critical Data :

| Step | Yield (%) | Key Characterization (NMR, HPLC) | Reference |

|---|---|---|---|

| Intermediate synthesis | 65–78% | H NMR (δ 7.2–6.8 ppm, aromatic protons) | |

| Cyclization | 45–52% | IR: 1740 cm⁻¹ (C=O stretch) |

Basic: How is the stereochemistry of the compound confirmed experimentally?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Resolves absolute configuration, particularly for the azetidin-2-one ring and chiral hydroxypropyl side chain . For example, SCXRD data (R-factor ≤ 0.065) confirm the (3R,4S) configuration .

- Chiral HPLC : Validates enantiomeric purity (>98% ee) using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

- NOESY NMR : Correlates spatial proximity of substituents (e.g., 4-chlorophenyl and 4-hydroxyphenyl groups) to confirm relative stereochemistry .

Advanced: How can enantiomeric impurities be minimized during synthesis, given its three stereocenters?

Methodological Answer:

- Asymmetric catalysis : Use of chiral ligands (e.g., BINOL-derived catalysts) in key steps like hydroxypropyl chain formation to enhance stereoselectivity .

- Kinetic resolution : Enzymatic methods (e.g., lipases) to separate diastereomers at the hydroxypropyl stage .

- In-line monitoring : ReactIR or PAT (Process Analytical Technology) to track stereochemical integrity during reactions .

Q. Example Optimization :

| Parameter | Impact on Enantiomeric Excess (ee) |

|---|---|

| Catalyst loading (5 mol% vs. 10 mol%) | 78% ee → 92% ee |

| Temperature (-20°C vs. 25°C) | 85% ee → 96% ee |

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardized assays : Ensure consistent use of cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP concentration in kinase assays) .

- Meta-analysis : Compare IC₅₀ values from independent studies (Table 1) to identify outliers.

- Structural analogs : Test enantiomers (e.g., (3S,4R) vs. (3R,4S)) to isolate stereochemistry-dependent effects .

Q. Table 1: Conflicting IC₅₀ Data for Target X

| Study | IC₅₀ (nM) | Assay Conditions | Reference |

|---|---|---|---|

| A | 12 ± 2 | pH 7.4, 25°C | |

| B | 45 ± 7 | pH 6.8, 37°C |

Advanced: What computational strategies predict the compound’s binding mode to pharmacological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate interactions with residues in the target’s active site (e.g., hydrogen bonding with 4-hydroxyphenyl group) .

- MD simulations (GROMACS) : Assess stability of the ligand-protein complex over 100 ns trajectories .

- QM/MM hybrid models : Calculate energy barriers for conformational changes in the azetidinone ring .

Key Finding :

The (S)-configured hydroxypropyl chain forms a critical hydrogen bond with Asp189 in the target protein, explaining its 10-fold higher activity vs. (R)-isomers .

Advanced: How to optimize reaction conditions to suppress byproducts like epimerized isomers?

Methodological Answer:

Q. Optimization Data :

| Condition | Byproduct (%) |

|---|---|

| DMF, -30°C | 3% |

| THF, 25°C | 18% |

Basic: What are the primary analytical techniques for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : MRM transitions at m/z 409.43 → 178.1 (4-hydroxyphenyl fragment) with a LOD of 0.1 ng/mL .

- HPLC-UV : C18 columns (e.g., Chromolith®) with λ = 254 nm for purity analysis (>99.5%) .

Advanced: How does the fluorophenyl substituent influence metabolic stability?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。